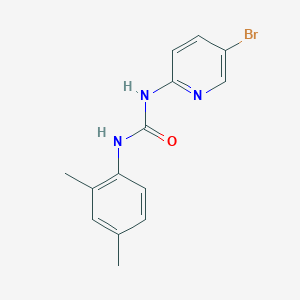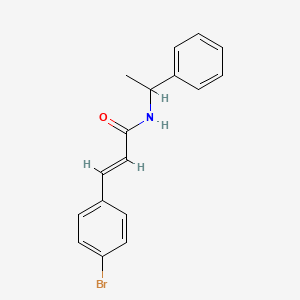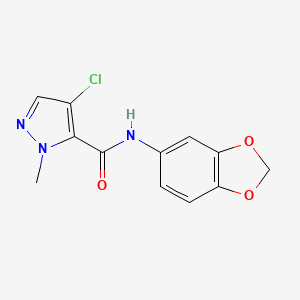![molecular formula C11H6N2O3 B5385728 6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B5385728.png)
6-nitrobenzo[cd]indol-2(1H)-one
Overview
Description
Preparation Methods
The synthesis of 6-nitrobenzo[cd]indol-2(1H)-one typically involves a multi-step process. One common synthetic route includes the nitration of benzo[cd]indole-2(1H)-one, followed by purification steps to isolate the desired product. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, and the process must be carefully controlled to ensure the correct substitution pattern on the indole ring .
Chemical Reactions Analysis
6-Nitrobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Nitrobenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism by which 6-nitrobenzo[cd]indol-2(1H)-one exerts its effects involves several pathways:
Induction of ROS: The compound induces over-production of reactive oxygen species, leading to oxidative stress in bacterial cells.
Cell Membrane Damage: It causes damage to the bacterial cell membrane, disrupting cell integrity and function.
Down-Regulation of ATP and Virulence Factors: The compound down-regulates ATP production and virulence factors in bacteria, weakening their ability to cause infection.
Comparison with Similar Compounds
6-Nitrobenzo[cd]indol-2(1H)-one can be compared with other similar compounds, such as:
Benzo[cd]indol-2(1H)-one: The parent compound without the nitro group, which may have different biological activities.
Amino-substituted Benzo[cd]indol-2(1H)-ones: These derivatives, formed by reducing the nitro group, may exhibit different antibacterial properties.
Other Nitro-Substituted Indoles: Compounds with nitro groups at different positions on the indole ring can have varying biological effects.
The uniqueness of this compound lies in its specific substitution pattern and its potent germicidal activity against drug-resistant bacteria .
Properties
IUPAC Name |
6-nitro-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-11-7-3-1-2-6-9(13(15)16)5-4-8(12-11)10(6)7/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSWIQHOUVJDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(SEC-BUTYL)PHENYL]-N'-(3-PYRIDYLMETHYL)UREA](/img/structure/B5385650.png)

![N-cyclopropyl-3-methyl-N-[(5-methyl-2-thienyl)methyl]but-2-enamide](/img/structure/B5385657.png)

![N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]-3-bromobenzamide](/img/structure/B5385667.png)
![1-[1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5385703.png)

![N-benzyl-4-[(3-methylpyridin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5385714.png)
![2-[(3-phenyl-2-propynoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5385721.png)
![7-[(6-ethyl-1,5-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5385726.png)
![2-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5385734.png)
![N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5385740.png)
![2-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5385745.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5385751.png)
